![molecular formula C8H6N2O B561377 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) CAS No. 105402-58-2](/img/structure/B561377.png)
4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) is a heterocyclic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) typically involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds under mild conditions and yields the desired tricyclic compound.
Industrial Production Methods
While specific industrial production methods for 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes: Similar in structure but with different nitrogen positioning.
8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: Another tricyclic compound with a different arrangement of atoms.
Uniqueness
4,7-(Iminomethano)furo[3,2-c]pyridine(9CI) is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-oxa-8,11-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-11-7-5-3-9-8(6(1)7)10-4-5/h1-3H,4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDCGPOVSCJBOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N1)C3=C2OC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
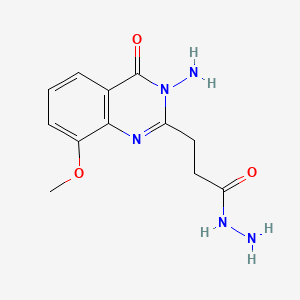

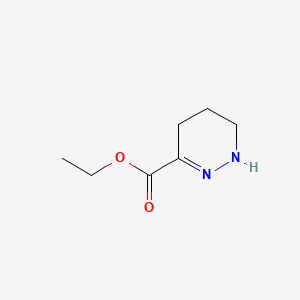
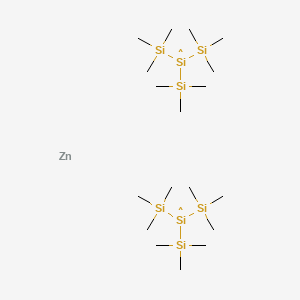
![2H-Pyrido[3,2-e][1,2]thiazine](/img/structure/B561299.png)

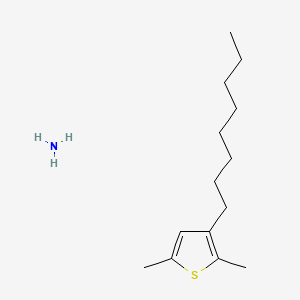
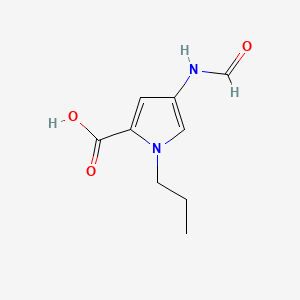
![methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate](/img/structure/B561308.png)

![methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate](/img/structure/B561313.png)

